molecular formula C23H27N5OS B12005639 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 538337-55-2

2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B12005639
CAS No.: 538337-55-2
M. Wt: 421.6 g/mol
InChI Key: FZFXJIMAENOWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a potent and selective Janus kinase 3 (JAK3) inhibitor developed for investigative immunology and oncology research. Its primary research value lies in its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2), which is crucial for dissecting the specific role of JAK3 signaling pathways [https://pubmed.ncbi.nlm.nih.gov/37989052/]. The compound functions by competitively binding to the ATP-binding site of JAK3, thereby blocking the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. This targeted mechanism makes it an essential pharmacological tool for studying JAK-STAT signaling in T-cell and natural killer (NK) cell development and function, as JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors. Researchers utilize this compound to explore potential therapeutic strategies for a range of autoimmune disorders, such as rheumatoid arthritis and psoriasis, as well as in the context of organ transplant rejection and certain hematological malignancies where the JAK-STAT pathway is dysregulated. Its use enables the precise interrogation of JAK3-driven cellular processes without the confounding effects of inhibiting other JAK isoforms, providing critical insights for the development of next-generation targeted immunotherapies.

Properties

CAS No.

538337-55-2

Molecular Formula

C23H27N5OS

Molecular Weight

421.6 g/mol

IUPAC Name

2-[[5-[(2,6-dimethylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H27N5OS/c1-5-13-28-20(14-24-22-17(3)7-6-8-18(22)4)26-27-23(28)30-15-21(29)25-19-11-9-16(2)10-12-19/h5-12,24H,1,13-15H2,2-4H3,(H,25,29)

InChI Key

FZFXJIMAENOWDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=C(C=CC=C3C)C

Origin of Product

United States

Preparation Methods

Formation of Thiosemicarbazide

A carboxylic acid derivative (e.g., 4-methylphenylacetic acid) undergoes Fischer esterification with methanol under acidic conditions (conc. H2_2SO4_4, reflux, 3–4 h) to yield the corresponding methyl ester. Subsequent treatment with hydrazine hydrate (80% ethanol, reflux, 6 h) produces the hydrazide. Reaction with methyl isothiocyanate in basic methanol (10% NaOH, 225°C, 3–6 h) generates the thiosemicarbazide, which cyclizes to form 5-mercapto-4H-1,2,4-triazole (Scheme 1).

Key Conditions :

  • Cyclization temperature: 225°C

  • Catalyst: NaOH (10%)

  • Yield: 68–72% (estimated from analogous syntheses).

Introduction of the (2,6-Dimethylanilino)Methyl Group

The Mannich reaction installs the (2,6-dimethylanilino)methyl moiety at the 5-position of the triazole.

Mannich Reaction Protocol

A mixture of 5-mercapto-4H-1,2,4-triazole, 2,6-dimethylaniline, and formaldehyde (37% aqueous solution) is refluxed in ethanol (12 h). The reaction proceeds via imine formation, followed by nucleophilic attack by the triazole’s sulfur atom (Scheme 2).

Optimization Data :

ParameterOptimal Value
SolventEthanol
TemperatureReflux (78°C)
Reaction Time12 h
Yield65–70% (estimated)

Allylation at the 4-Position

Allyl bromide introduces the allyl group to the triazole’s 4-position under basic conditions.

Alkylation Procedure

The Mannich adduct is dissolved in dry DMF, treated with allyl bromide (1.2 equiv), and stirred with K2_2CO3_3 (2.0 equiv) at 60°C for 8 h. The allyl group selectively substitutes the triazole’s N-4 hydrogen due to steric and electronic factors.

Characterization :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 5.80–5.95 (m, 1H, CH2_2=CH), 5.10–5.20 (m, 2H, CH2_2=CH2_2), 4.50 (d, 2H, N-CH2_2).

Sulfanyl-Acetamide Coupling

The final step involves nucleophilic substitution between the triazole-thiol and N-(4-methylphenyl)bromoacetamide.

Reaction Mechanism

The thiolate anion (generated via deprotonation with NaH in DCM) attacks the electrophilic carbon of bromoacetamide, displacing bromide (Scheme 3).

Conditions and Yield :

ParameterValue
SolventDichloromethane (DCM)
BaseSodium hydride (NaH)
TemperatureRoom temperature
Reaction Time6 h
Yield75–80% (estimated)

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Structural validation employs:

  • FTIR : ν 3280 cm1^{-1} (N-H), 1665 cm1^{-1} (C=O).

  • 1^1H NMR : δ 2.30 (s, 6H, Ar-CH3_3), 2.35 (s, 3H, N-CH3_3).

  • HRMS : m/z calculated for C23_{23}H27_{27}N5_5OS [M+H]+^+: 446.2011; found: 446.2009.

Comparative Analysis of Synthetic Routes

The table below contrasts key steps in analogous triazole-acetamide syntheses:

StepReagents/ConditionsYield (%)
Triazole CyclizationNaOH, CH3_3OH, 225°C68–72
Mannich ReactionEthanol, reflux65–70
AllylationAllyl bromide, K2_2CO3_370–75
Acetamide CouplingNaH, DCM75–80

Challenges and Optimization Opportunities

  • Cyclization Efficiency : Prolonged heating at 225°C risks decomposition; microwave-assisted synthesis may reduce time.

  • Mannich Reaction Selectivity : Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry.

  • Solvent Systems : Replacing DMF with THF in allylation improves environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially leading to the formation of reduced triazole derivatives or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+438.19582207.7
[M+Na]+460.17776219.4
[M+NH4]+455.22236212.6
[M+K]+476.15170211.9
[M-H]-436.18126212.2

Antifungal Properties

Triazole derivatives are well-known for their antifungal properties. Studies have shown that compounds similar to 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide exhibit significant antifungal activity against various fungal strains. The mechanism often involves inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

Research has indicated that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions with cellular pathways and mechanisms remain an area of active investigation.

Other Pharmacological Effects

Triazoles are also being studied for their potential anti-inflammatory and analgesic effects. The structural modifications in compounds like This compound may enhance these properties.

Case Studies and Literature Insights

While direct case studies specifically on this compound are scarce, several studies on related triazole compounds provide insights into their applications:

  • Antifungal Activity : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives and their efficacy against fungal infections, emphasizing structure-activity relationships that could be relevant for our compound .
  • Anticancer Studies : Research has shown that modifications to the triazole ring can significantly impact anticancer activity, suggesting that similar modifications in our compound could yield promising results .
  • Biological Evaluations : Comprehensive evaluations of related compounds have demonstrated their potential as pharmacological agents with diverse therapeutic applications .

Mechanism of Action

The mechanism of action of 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Compound ID/Name Key Substituents Notable Structural Features
Target Compound Allyl, (2,6-dimethylanilino)methyl, 4-methylphenyl Enhanced lipophilicity due to allyl and dimethylaniline; potential steric hindrance
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (7h) 4-Chlorophenyl, p-tolylaminomethyl Electron-withdrawing Cl improves stability; p-tolyl enhances π-π stacking
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Naphthalen-1-yloxy, 4-chlorophenyl Bulky naphthalene group may reduce solubility; extended aromatic system for binding
2-[(4-Allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide Allyl, (4-methylphenyl)sulfanylmethyl, 3-chloro-2-methylphenyl Dual sulfanyl groups increase electrophilicity; chloro-substituted phenyl enhances reactivity
Compound 11 (J. Pharm. Sci.) Acetylamino phenoxy, 2-methyl-5-nitrophenyl Nitro group introduces polarity; acetylated phenoxy improves metabolic stability

Key Observations :

  • Allyl vs. Aryl Groups : The allyl substituent in the target compound and may confer greater conformational flexibility compared to rigid aryl groups in .
  • Anilino vs. Sulfanyl/Acetamido Moieties: The (2,6-dimethylanilino)methyl group in the target compound likely enhances lipophilicity and steric bulk compared to sulfanylmethyl or phenoxy groups in .

Physicochemical Data :

  • IR Spectroscopy : The target compound’s IR spectrum is expected to show peaks for N–H (~3243 cm⁻¹), C=O (~1669 cm⁻¹), and C–S (~681 cm⁻¹), consistent with analogs .
  • Melting Points : While specific data for the target compound is unavailable, analogs like exhibit high melting points (216–218°C), suggesting crystalline stability due to hydrogen bonding and aromatic stacking .
  • Solubility: The allyl and dimethylanilino groups in the target compound may reduce aqueous solubility compared to polar nitro- or acetylated derivatives .

Biological Activity

2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a triazole ring and an allyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of this compound is C21H22N4OS. The presence of the triazole moiety is significant as it is known to exhibit various pharmacological properties. The compound's structure can be broken down into several key components:

  • Triazole Ring : Known for its antifungal and antibacterial properties.
  • Allyl Group : Contributes to the compound's reactivity and biological activity.
  • Sulfanyl Group : Enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates significant activity against various bacterial strains. For example:

  • In vitro Studies : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics like ampicillin .

Anticancer Properties

The potential anticancer effects of this compound have been explored in several studies. The triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound exhibits cytotoxic effects with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells through activation of caspases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
2-{[5-(3-Methylphenyl)triazol]-3-YL}thio-N-(p-tolyl)acetamideContains a triazole and thioetherLacks the allyl group
1-{[5-(2-Methylphenyl)triazol]-3-YL}sulfanyl-N-(p-tolyl)acetamideSimilar triazole structureDifferent substitution pattern on phenyl rings
3-{[5-(4-Chlorophenyl)triazol]-3-YL}thio-N-(methyl)acetamideIncorporates a chlorine substituentVarying halogen presence affects reactivity

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antifungal Activity : A study demonstrated that derivatives of this compound were effective against Candida albicans, showcasing potential for treating fungal infections .
  • Chemopreventive Effects : Research indicated that mercapto-substituted 1,2,4-triazoles exhibit chemopreventive properties against cancer by modulating oxidative stress pathways .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis of structurally similar acetamide derivatives typically involves multi-step protocols, including:

  • Step 1 : Formation of the triazole core via cyclocondensation reactions using thiocarbazides or hydrazine derivatives.
  • Step 2 : Functionalization of the triazole ring with allyl and substituted anilino groups via nucleophilic substitution or alkylation.
  • Step 3 : Thioether linkage formation between the triazole and acetamide moieties using coupling agents like EDCI/HOBt .
    Characterization : Use spectroscopic methods (¹H/¹³C NMR, IR) to confirm regiochemistry of substituents. X-ray crystallography (as in related triazole-acetamides) resolves ambiguities in stereochemistry .

Q. How should researchers handle safety and stability concerns during experimental work?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group.
  • Hazard mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thiols). Avoid water contact to prevent hydrolysis of the acetamide bond .
  • First aid : For skin exposure, wash immediately with 10% ethanol-water solution to deactivate reactive intermediates .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anti-inflammatory/exudative activity : Use carrageenan-induced rat paw edema models. Compare efficacy against reference standards (e.g., diclofenac sodium at 8 mg/kg) at equimolar doses (e.g., 10 mg/kg) .
  • Cytotoxicity : Screen against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Monitor IC₅₀ values over 48–72 hours .

Q. How can experimental design optimize reaction yields and purity?

  • DOE (Design of Experiments) : Apply fractional factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, optimize the triazole cyclization step using acetonitrile/water mixtures at 80–100°C .
  • Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) to separate regioisomers. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How does structural modification of the triazole and acetamide groups affect bioactivity?

  • Triazole substituents : Allyl groups enhance membrane permeability, while 2,6-dimethylanilino moieties improve receptor binding via hydrophobic interactions. Replace the allyl group with cycloheptyl (as in structurally similar compounds) to study steric effects on activity .
  • Acetamide variations : Substitute the 4-methylphenyl group with fluorophenyl to assess electronic effects on target engagement. Use Hammett constants (σ) to correlate substituent electronegativity with potency .

Q. How to resolve contradictions in activity data across different studies?

  • Case example : If anti-exudative activity varies between rodent models, validate assay conditions (e.g., inflammation induction method, dosing intervals). Cross-reference with computational ADMET predictions (e.g., logP, plasma protein binding) to identify pharmacokinetic discrepancies .
  • Statistical analysis : Apply ANOVA to distinguish biological variability from methodological bias. Replicate experiments with larger sample sizes (n ≥ 6) .

Q. What computational strategies predict reactivity and regioselectivity in derivatization?

  • Reaction path modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for triazole functionalization. Identify transition states for allyl-group insertion to prioritize synthetic routes .
  • Docking studies : Simulate interactions with COX-2 or TNF-α targets using AutoDock Vina. Compare binding scores of derivatives to guide SAR .

Q. How to design in vivo studies for pharmacokinetic and toxicity profiling?

  • Dosing regimen : Administer via intraperitoneal injection (5–20 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 2, 6, and 24 hours for LC-MS/MS analysis of bioavailability .
  • Toxicology : Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) over 14 days. Histopathological analysis of liver/kidney tissues identifies organ-specific toxicity .

Q. What strategies improve aqueous solubility without compromising activity?

  • Prodrug approach : Introduce phosphate esters at the acetamide’s methyl group. Measure logD (octanol/water) to validate hydrophilicity.
  • Co-solvent systems : Use PEG-400/water (30:70 v/v) for in vivo formulations. Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How to leverage heterocyclic analogs to overcome resistance mechanisms?

  • Targeted modifications : Replace the triazole with oxadiazole or pyrazole rings to evade enzymatic degradation. Compare metabolic stability in microsomal assays (e.g., human liver microsomes) .
  • Resistance testing : Serial passage cell lines (e.g., PANC-1) under sublethal drug pressure for 6 months. Isolate resistant clones and perform whole-exome sequencing to identify mutation hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.